molecular formula C14H18Cl2FN3S B2480110 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride CAS No. 1177277-61-0

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride

Cat. No.: B2480110
CAS No.: 1177277-61-0
M. Wt: 350.28
InChI Key: ODPVXHMNEIIEKM-UHFFFAOYSA-N
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Description

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is a synthetic organic compound with the molecular formula C₁₃H₁₄FN₃S·2HCl and a molecular weight of 263.33 g/mol (free base) . Structurally, it features a piperazine core substituted with a methyl group linked to a 4-(4-fluorophenyl)-1,3-thiazole moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S.2ClH/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPVXHMNEIIEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177277-61-0
Record name 1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride
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Preparation Methods

Reaction of 4-Fluorophenyl Thiourea with α-Bromoacetophenone

4-Fluorophenyl thiourea (1.0 equiv) is reacted with α-bromo-4'-fluoroacetophenone (1.2 equiv) in ethanol at reflux for 6–8 hours. Cyclization yields 4-(4-fluorophenyl)-1,3-thiazole-2-amine as a pale-yellow solid. Purification via recrystallization in ethanol affords a 68–72% yield.

Functionalization to 2-(Chloromethyl)-4-(4-fluorophenyl)thiazole

The amine intermediate is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by treatment with copper(I) chloride to replace the amino group with chlorine. Subsequent reduction with lithium aluminium hydride (LAH) in tetrahydrofuran (THF) converts the chloromethyl group to a hydroxymethyl intermediate, which is rechlorinated using thionyl chloride (SOCl₂) to yield 2-(chloromethyl)-4-(4-fluorophenyl)thiazole (85–90% purity).

Alkylation of Piperazine

The chloromethyl-thiazole intermediate is coupled with piperazine under nucleophilic substitution conditions.

Nucleophilic Substitution in n-Butanol

A mixture of 2-(chloromethyl)-4-(4-fluorophenyl)thiazole (1.0 equiv), piperazine (1.5 equiv), potassium iodide (0.1 equiv), and sodium carbonate (2.0 equiv) in n-butanol is heated at 110°C for 12 hours. Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography (dichloromethane/methanol gradient) to isolate 1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine as a free base (yield: 65–70%).

Alternative Coupling via Acetonitrile Intermediate

Patent literature describes a two-step process involving 2-(piperazin-1-yl)acetonitrile intermediates. Piperazine is reacted with 2-chloroacetonitrile in acetonitrile with potassium carbonate, followed by hydrolysis using hydrochloric acid to yield the primary amine. This amine is then coupled to the thiazole core via reductive amination, though this route offers a lower yield (55–60%) compared to direct alkylation.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt to enhance stability and solubility.

Acidic Crystallization

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (2.2 equiv) at 0°C. The mixture is stirred for 2 hours, leading to precipitation of the dihydrochloride salt. Recrystallization from 2-butanone yields a white crystalline solid (purity >98% by HPLC, yield: 85–90%).

Characterization of Salt Form

  • Melting Point : 227–229°C (decomposition, DSC).
  • Elemental Analysis : Calculated for C₁₄H₁₆Cl₂FN₃S: C 47.74%, H 4.58%, N 11.93%, Cl 20.13%, F 5.39%. Found: C 47.68%, H 4.62%, N 11.89%, Cl 20.10%, F 5.42%.
  • ¹H-NMR (DMSO-d₆) : δ 3.12–3.25 (m, 8H, piperazine), 4.45 (s, 2H, CH₂), 7.25–7.30 (m, 2H, Ar-H), 7.85–7.89 (m, 2H, Ar-H), 8.45 (s, 1H, thiazole-H).

Optimization and Yield Comparison

Step Method Solvent Catalyst Yield (%) Purity (%)
Thiazole formation Hantzsch cyclization Ethanol None 70 95
Alkylation n-Butanol reflux n-Butanol KI 68 97
Salt crystallization 2-Butanone recrystallization 2-Butanone HCl 88 98

Analytical Validation

Spectroscopic Confirmation

  • LC-MS/MS : [M+H]⁺ at m/z 308.1 (free base), 380.0 (dihydrochloride).
  • ¹³C-NMR : 162.5 ppm (C-F coupling), 148.2 ppm (thiazole C-2), 115.7–130.4 ppm (aromatic carbons).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) shows a single peak at 6.8 minutes, confirming >98% purity.

Challenges and Mitigation

  • Regioselectivity in Thiazole Formation : Use of electron-withdrawing 4-fluorophenyl groups directs cyclization to the 2-position, minimizing side products.
  • Piperazine Over-Alkylation : Excess piperazine (1.5 equiv) and controlled reaction time prevent di-alkylation.
  • Salt Hygroscopicity : Storage under nitrogen in amber vials mitigates moisture uptake.

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine nitrogen undergoes alkylation or acylation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃) to form quaternary ammonium derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives, enhancing lipophilicity for CNS-targeting applications .

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering conformational flexibility .

Acid-Base Reactivity

  • The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent solubility (e.g., improved bioavailability at gastric pH) .

Comparative Reactivity

Reaction TypeThiazole-Piperazine AnalogsFluorophenyl Derivatives
Alkylation Piperazine N-alkylation dominatesFluorine electron-withdrawing effect reduces aryl reactivity
Oxidation Thiazole sulfur more reactive than benzeneFluorine substituents stabilize against electrophilic attack
Salt Formation High affinity for HCl due to basic piperazineFluorine does not interfere with protonation

Mechanistic Insights

  • Thiazole Stability : The thiazole ring resists hydrolysis under physiological conditions but is susceptible to strong acids/bases.

  • Piperazine Dynamics : The piperazine moiety’s flexibility allows conformational adaptation during receptor binding, critical for pharmacological activity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures to 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride exhibit significant antimicrobial properties. Studies focusing on fluorinated piperazine derivatives have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with fluorinated phenyl groups showed promising results in inhibiting bacterial growth, suggesting that this compound may possess similar antimicrobial potential .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus8 µg/mL

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Thiazole derivatives are known to interact with key cellular pathways involved in cancer progression. Research indicates that compounds similar to this one can induce apoptosis in cancer cells through mechanisms such as upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, thereby promoting cell death in tumor cells.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Antimicrobial Efficacy Study : A study synthesized various fluorinated piperazine derivatives and evaluated their antimicrobial activities against common pathogens. Results indicated that compounds with fluorinated groups exhibited enhanced activity compared to non-fluorinated analogs, supporting the hypothesis that fluorination increases antimicrobial potency.
  • Antitumor Mechanism Investigation : Research focused on the apoptotic effects of thiazole derivatives demonstrated that these compounds could significantly inhibit cell proliferation in various cancer cell lines by modulating apoptotic pathways .

Mechanism of Action

The mechanism of action of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to its targets, leading to inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride with structurally or functionally related piperazine derivatives:

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Synthesis & Properties
This compound C₁₃H₁₄FN₃S·2HCl Thiazole ring, 4-fluorophenyl group, piperazine core Potential calcium channel modulation (inferred from structural analogs) Likely synthesized via alkylation of piperazine with a thiazole intermediate
Flunarizine dihydrochloride C₂₆H₂₆F₂N₂·2HCl Bis(4-fluorophenyl)methyl group, cinnamyl (propenyl) substituent Calcium channel blocker, migraine prophylaxis Fe-catalyzed coupling of bis(4-fluorophenyl)methylpiperazine with cinnamyl chloride
GBR 12909 dihydrochloride C₂₇H₂₈F₂N₂O·2HCl Bis(4-fluorophenyl)methoxyethyl group, phenylpropyl substituent Dopamine reuptake inhibitor Alkylation of piperazine with substituted aryl halides
Lomerizine dihydrochloride C₂₇H₂₆F₂N₂O₃·2HCl Bis(4-fluorophenyl)methyl group, trimethoxybenzaldehyde substituent Calcium channel blocker, cerebrovascular disorders Reductive condensation of bis(4-fluorophenyl)methylpiperazine
1-(4-Fluorophenyl)ethylpiperazine dihydrochloride C₁₂H₁₇FN₂·2HCl 4-Fluorophenyl ethyl group, piperazine core Not explicitly stated; potential CNS activity (structural similarity to antipsychotics) Alkylation of piperazine with 1-(4-fluorophenyl)ethyl halide
Thiazole-piperazine derivatives (e.g., Compound 3f) C₁₆H₁₆FN₅O₂S Thiazole ring, hydrazinylidene linker, 4-fluorophenyl substituent Antinociceptive effects via opioidergic pathways Condensation of thiosemicarbazide with 2-bromoacetophenone

Key Structural and Functional Differences

Substituent Diversity: The target compound contains a thiazole ring directly linked to the piperazine core, distinguishing it from flunarizine and lomerizine, which feature cinnamyl or trimethoxybenzyl groups .

Pharmacological Profiles: Flunarizine and lomerizine are established calcium channel blockers, whereas the target compound’s activity is inferred from its thiazole moiety, which in analogs like Compound 3f, shows antinociceptive effects . GBR 12909’s dopamine reuptake inhibition contrasts with the opioidergic activity of thiazole-piperazine derivatives, highlighting substituent-dependent mechanistic divergence .

Synthesis Complexity :

  • The target compound’s synthesis likely involves straightforward alkylation of piperazine with a pre-formed thiazole intermediate, whereas flunarizine requires Fe-catalyzed cross-coupling .
  • Lomerizine ’s reductive condensation method offers higher yields (74.7%) compared to typical piperazine-thiazole syntheses, which may involve multi-step purifications .

Physicochemical Properties :

  • The dihydrochloride salt form of the target compound improves aqueous solubility, similar to lomerizine and flunarizine, which are also formulated as salts for enhanced bioavailability .
  • Melting points for related piperazine dihydrochlorides range from 132–230°C , with the target compound expected to fall within this range based on structural analogs .

Biological Activity

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride (CAS No. 1177277-61-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C14H18Cl2FN3S
  • Molecular Weight : 350.28 g/mol
  • CAS Number : 1177277-61-0

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes, particularly those involved in neurotransmission and cellular signaling pathways. Its structure suggests potential affinity for sigma receptors, which are implicated in several neurological processes.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including this compound, have demonstrated significant antimicrobial properties. A study highlighted that similar thiazole-based compounds exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli30 μg/mL
Pseudomonas aeruginosa25 μg/mL

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by studies indicating its ability to interact with sigma receptors. For instance, compounds with similar structures have been shown to bind selectively to sigma-1 receptors, which are involved in modulating neurotransmitter release and protecting against neurodegeneration .

Case Studies

  • Sigma Receptor Binding Study : A study focused on piperazine derivatives demonstrated that compounds with a similar thiazole structure exhibited high binding affinity to sigma receptors. The binding affinity was measured using radiolabeled ligands, showing promising results for neuroprotective applications .
  • Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, it was found that the compound displayed superior antimicrobial activity compared to standard antibiotics, suggesting its potential use in treating resistant bacterial infections .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related piperazine derivatives indicate that while some exhibit low toxicity at therapeutic doses, further investigations are required to fully understand the safety profile of this compound.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis involves sequential coupling of 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde with piperazine, followed by hydrochlorination. Key steps include:

  • Step 1: Nucleophilic substitution between the thiazole aldehyde and piperazine in a polar aprotic solvent (e.g., DMF or DCM) under reflux (80–100°C) for 12–24 hours .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:8) to isolate the intermediate .
  • Step 3: Salt formation by treating the free base with concentrated HCl in ethanol, followed by crystallization at 0–5°C .
  • Yield Optimization: Control reaction stoichiometry (1:1.2 molar ratio of aldehyde to piperazine) and use anhydrous conditions to minimize side products .

Advanced: How do structural modifications to the piperazine ring affect receptor binding affinity?

Answer:
Modifications such as N-methylation or substitution with heterocycles (e.g., imidazole) alter steric and electronic properties, impacting target engagement. For example:

  • N-Methylation: Reduces basicity of the piperazine nitrogen, decreasing affinity for serotonin receptors (5-HT1A) but enhancing selectivity for dopamine D2 receptors .
  • Heterocycle Fusion: Introducing a benzo[d]thiazole moiety (as in related compounds) increases lipophilicity, improving blood-brain barrier penetration .
    Methodology:
  • Use radioligand binding assays (e.g., <sup>3</sup>H-spiperone for D2) to quantify affinity shifts .
  • Pair with molecular dynamics simulations to map steric clashes or hydrogen-bonding interactions .

Basic: What analytical techniques validate purity and structure?

Answer:

  • Purity: HPLC with UV detection (λ = 239–288 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .
  • Structural Confirmation:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include δ 7.6–8.2 ppm (fluorophenyl protons) and δ 3.5–4.2 ppm (piperazine methylene) .
    • X-ray Crystallography: Resolves dihedral angles between thiazole and piperazine rings, confirming stereochemistry .
  • Elemental Analysis: Verify Cl<sup>−</sup> content (theoretical: ~28% for dihydrochloride) .

Advanced: How to resolve contradictions in reported biological activities?

Answer:
Discrepancies (e.g., variable IC50 values in kinase inhibition assays) may arise from:

  • Assay Conditions: pH (6.5 vs. 7.4) alters protonation states of the piperazine ring, affecting binding .
  • Cell Line Variability: Differences in efflux pump expression (e.g., P-gp) impact intracellular concentrations .
    Resolution Strategies:
  • Standardize buffers (e.g., piperazine dihydrochloride/glycylglycine, pH 7.0–9.0) to control protonation .
  • Use isogenic cell lines to isolate target-specific effects .

Basic: What are the solubility and stability profiles?

Answer:

PropertyValue/BehaviorConditionsReference
Solubility in H2O 50–100 mg/mL (pH 4–6)25°C, stirred 30 min
Stability Degrades <5% over 6 months-20°C, desiccated
pH Sensitivity Precipitation at pH >8.5Due to deprotonation

Storage: Lyophilize and store at -20°C in amber vials to prevent photodegradation .

Advanced: What computational models predict CYP450 interactions?

Answer:

  • Docking Studies: Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to assess binding poses. The fluorophenyl group shows π-π stacking with Phe-304, while the thiazole interacts via hydrophobic contacts .
  • QSAR Models: Hammett constants (σpara = +0.06 for -F) predict moderate CYP2D6 inhibition (IC50 ~15 µM) .
    Validation: Compare with in vitro microsomal assays using pooled human liver microsomes .

Basic: How does this compound compare to structurally similar analogs?

Answer:

CompoundStructural DifferenceBioactivity (Example)Reference
1-(4-Fluorophenyl)piperazine Lacks thiazole-methyl groupLower 5-HT2A affinity (Ki = 120 nM vs. 8 nM)
Benzylpiperazine derivatives Thiazole vs. benzene ringEnhanced metabolic stability (t1/2 = 4 h vs. 1.5 h)

Advanced: What toxicological risks are associated with long-term exposure?

Answer:

  • Genotoxicity: Piperazine derivatives may form nitrosamine impurities under gastric conditions, requiring LC-MS/MS monitoring (LOQ = 1 ppb) .
  • Neurotoxicity: In vivo models (rodents) show dose-dependent tremors at >50 mg/kg/day; mitigate via co-administration of antioxidants (e.g., NAC) .
    Protocols: Conduct Ames tests and micronucleus assays per OECD guidelines .

Basic: What are the recommended in vitro assay concentrations?

Answer:

  • Cell Viability: 1–100 µM (72-hour exposure, MTT assay) .
  • Enzyme Inhibition: 0.1–10 µM (pre-incubate 30 min with NADPH for CYP450) .
    Note: Include 0.1% DMSO as vehicle control; confirm solubility via dynamic light scattering .

Advanced: How to optimize pharmacokinetics via prodrug design?

Answer:

  • Ester Prodrugs: Introduce acetyl groups to the piperazine nitrogen, improving oral bioavailability (tested in rat models: AUC increased 3-fold) .
  • Targeted Delivery: Conjugate with folate-PEG for tumor-selective uptake (validate via fluorescence imaging) .

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